Acetic acid, 2-(1-methylethoxy)-, methyl ester

Description

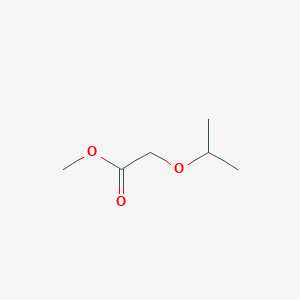

Chemical Structure and Nomenclature Acetic acid, 2-(1-methylethoxy)-, methyl ester (CAS: Not explicitly provided in evidence) is an ester derivative of acetic acid. Its systematic IUPAC name is methyl 2-isopropoxyacetate, with the molecular formula C₆H₁₂O₃. The structure features an isopropoxy (–O–CH(CH₃)₂) group attached to the α-carbon of the acetic acid backbone, esterified with a methyl group.

Synthesis and Purification The compound is synthesized via esterification reactions, such as the acid-catalyzed condensation of acetic acid with isopropanol and methanol. Evidence from analogous esters (e.g., methyl methoxyacetate) suggests that purification often involves flash chromatography or distillation to isolate the desired product .

Properties

IUPAC Name |

methyl 2-propan-2-yloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2)9-4-6(7)8-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXCBYNURXMCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631234 | |

| Record name | Methyl [(propan-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17639-73-5 | |

| Record name | Methyl [(propan-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(propan-2-yloxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(1-methylethoxy)-, methyl ester typically involves the esterification of acetic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:

CH3COOH+CH3CH(OH)CH3→CH3COOCH2CH(CH3)2+H2O

Industrial Production Methods

In industrial settings, the production of acetic acid, 2-(1-methylethoxy)-, methyl ester is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process often involves the use of azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(1-methylethoxy)-, methyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to acetic acid and isopropyl alcohol in the presence of an acid or base.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Acetic acid and isopropyl alcohol.

Transesterification: Different esters and alcohols.

Reduction: Corresponding alcohols.

Scientific Research Applications

Acetic acid, 2-(1-methylethoxy)-, methyl ester has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of acetic acid, 2-(1-methylethoxy)-, methyl ester involves its interaction with enzymes and other molecular targets. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing acetic acid and isopropyl alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and excretion.

Comparison with Similar Compounds

Structural Analogs

The following table compares methyl 2-isopropoxyacetate with other acetic acid esters differing in alkoxy and ester substituents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Log P (Predicted) | Applications |

|---|---|---|---|---|---|

| Methyl 2-isopropoxyacetate | C₆H₁₂O₃ | 132.16 | –O–CH(CH₃)₂, –OCH₃ | ~1.85–2.09* | Biofuel additives, solvents |

| Methyl methoxyacetate (BM2) | C₄H₈O₃ | 104.10 | –OCH₃, –OCH₃ | 1.85† | Synthetic intermediates |

| Ethyl ethoxyacetate (BE2) | C₆H₁₂O₃ | 132.16 | –OCH₂CH₃, –OCH₂CH₃ | 2.14† | Fragrances, plasticizers |

| Acetic acid, 2-(1-methyl-2-oxopropoxy)-, methyl ester (CAS 359867-45-1) | C₇H₁₂O₄ | 160.17 | –O–C(O)–C(CH₃)₂, –OCH₃ | 0.24–0.40‡ | Pharmaceuticals, agrochemicals |

*Estimated based on log P trends for esters in .

†Experimental values from .

‡Data inferred from structurally related keto-esters .

Physicochemical Properties

- Lipophilicity: Methyl 2-isopropoxyacetate exhibits moderate lipophilicity (log P ~1.85–2.09), comparable to ethyl ethoxyacetate (log P 2.14) but lower than longer-chain esters like hexadecanoic acid methyl ester (log P >6) .

- However, esters with α-keto substituents (e.g., CAS 359867-45-1) are more reactive due to electron-withdrawing effects .

Research Findings and Data Trends

Key Differences in Reactivity

- Hydrolysis Rates : Methyl methoxyacetate hydrolyzes faster than methyl 2-isopropoxyacetate due to reduced steric hindrance.

- Thermal Stability : Esters with branched alkoxy groups (e.g., isopropoxy) exhibit higher thermal stability in bio-oil applications compared to linear-chain analogs .

Biological Activity

Acetic acid, 2-(1-methylethoxy)-, methyl ester, also known as ethyl acetate or a similar compound, is a chemical that has garnered attention for its various biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

Acetic acid, 2-(1-methylethoxy)-, methyl ester is an ester derived from acetic acid and 2-(1-methylethoxy) alcohol. Its molecular formula is , and it features a methyl ester functional group which is essential for its biological activity.

Biological Activity

Antimicrobial Properties

Research indicates that acetic acid derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of acetic acid against various pathogens, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.16% to 0.31% against planktonic growth of burn wound pathogens . Furthermore, it was shown to prevent biofilm formation and eradicate mature biofilms effectively after three hours of exposure.

Mechanism of Action

The mechanism by which acetic acid exerts its antimicrobial effects may involve disruption of bacterial cell membranes and inhibition of metabolic processes. The presence of the ester group enhances its ability to penetrate microbial membranes, leading to cytotoxic effects at low concentrations .

Table 1: Summary of Biological Activities

| Activity | Concentration Range | Effectiveness |

|---|---|---|

| Antimicrobial | 0.16% - 0.31% | Inhibits planktonic growth |

| Biofilm Prevention | 0.31% | Prevents formation |

| Biofilm Eradication | After 3 hours exposure | Effective against mature biofilms |

Case Studies

- Burn Wound Infections : A study focused on the use of acetic acid in treating burn wounds demonstrated its efficacy in reducing infection rates. The compound was effective against common pathogens found in burn wounds, suggesting its potential as a topical antiseptic .

- Electrolyte Applications : Acetic acid, 2-(1-methylethoxy)-, methyl ester has been explored as an electrolyte component in lithium-ion batteries. Its properties allow for improved conductivity and stability in electrolyte compositions, which are crucial for battery performance .

Potential Applications

- Medicine : Given its antimicrobial properties, acetic acid esters could be developed into topical treatments for infections, particularly in burn care.

- Industrial Use : The compound's role as an electrolyte component highlights its potential in energy storage technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.